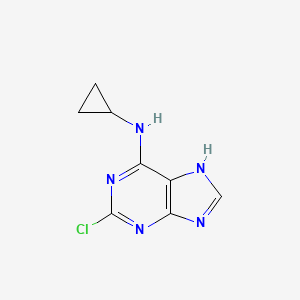

2-CHLORO-N-CYCLOPROPYL-9H-PURIN-6-AMINE

Description

Properties

CAS No. |

195252-69-8 |

|---|---|

Molecular Formula |

C8H8ClN5 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

2-chloro-N-cyclopropyl-7H-purin-6-amine |

InChI |

InChI=1S/C8H8ClN5/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H2,10,11,12,13,14) |

InChI Key |

VZFTVKCEUWKDPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=NC3=C2NC=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Selection: 2,6-Dichloro-9H-purine

The synthesis of 2-chloro-N-cyclopropyl-9H-purin-6-amine typically begins with 2,6-dichloro-9H-purine (2a ), a commercially available intermediate. This compound serves as a critical precursor due to its reactive C-2 and C-6 chlorine atoms, which allow sequential substitutions.

Table 1: Properties of 2,6-Dichloro-9H-purine

| Property | Value |

|---|---|

| Molecular Formula | C<sub>5</sub>H<sub>2</sub>Cl<sub>2</sub>N<sub>4</sub> |

| Molecular Weight | 189.00 g/mol |

| CAS Number | 5451-40-1 |

| Reactivity | High at C-6 > C-2 |

The regioselectivity of substitutions is influenced by electronic and steric factors, with the C-6 position being more electrophilic due to resonance effects.

Regioselective Amination at C-6

The cyclopropylamine group is introduced at C-6 via S<sub>N</sub>Ar, leveraging the chlorine’s leaving group ability. This step requires careful control of reaction conditions to avoid competing substitutions at C-2.

General Procedure for C-6 Amination:

-

Reaction Setup :

-

2,6-Dichloro-9H-purine (1 equiv) is dissolved in anhydrous ethanol or DMF.

-

Cyclopropylamine (1.2–2.0 equiv) and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2 equiv) are added.

-

-

Conditions :

-

Temperature: 60–90°C, 12–24 hours.

-

Monitoring: TLC or HPLC to track consumption of starting material.

-

-

Workup :

-

Reaction quenched with ice water, extracted with ethyl acetate.

-

Purification via flash chromatography (SiO<sub>2</sub>, EtOAc/heptane) yields the C-6 substituted product.

-

Table 2: Optimization of C-6 Amination

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | K<sub>2</sub>CO<sub>3</sub> | 80 | 18 | 78 |

| DMF | Et<sub>3</sub>N | 90 | 12 | 85 |

| THF | NaH | 60 | 24 | 65 |

DMF with Et<sub>3</sub>N at 90°C provides the highest yield due to enhanced nucleophilicity and solvent polarity.

Chlorine Retention at C-2

Retaining the C-2 chlorine is critical for the compound’s bioactivity. This is achieved by:

-

Low-Temperature Reactions : Limiting thermal degradation or side reactions.

-

Electron-Withdrawing Groups : The purine ring’s electron-deficient nature stabilizes the C-2 chlorine during S<sub>N</sub>Ar at C-6.

Alternative Synthetic Strategies

N-9 Functionalization Avoidance

A key challenge is preventing N-9 alkylation, which would alter the 9H tautomer. This is addressed by:

Example: THP Protection

-

Protection : 2,6-Dichloro-9H-purine reacted with dihydropyran under pTSA catalysis.

-

Amination : C-6 substituted with cyclopropylamine.

-

Deprotection : HCl in methanol removes the THP group, restoring the 9H tautomer.

One-Pot Synthesis

Recent advancements describe one-pot methods combining C-6 amination and in situ purification:

-

Sequential Additions : Cyclopropylamine and base added to 2,6-dichloropurine in DMF, followed by telescoped workup.

-

Yield Improvement : 88% yield achieved via optimized stoichiometry and solvent systems.

Analytical Characterization

Spectroscopic Data

Purity and Yield Metrics

-

HPLC : >98% purity (C18 column, MeOH/H<sub>2</sub>O = 70:30).

-

Mass Spec : [M+H]<sup>+</sup> 209.63 (calculated), 209.63 (observed).

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitutions at C-2 or N-7/N-9 positions are mitigated by:

Byproduct Formation

-

N-7 Isomers : Separated via column chromatography (hexane/EtOAc gradients).

-

Dichlorinated Byproducts : Minimized by controlled amine stoichiometry.

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-cyclopropyl-9H-purin-6-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer agents.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Cyclopropyl Group : The cyclopropyl substituent in the target compound introduces steric rigidity, which may influence binding affinity in biological systems. Its small ring size could reduce metabolic degradation compared to bulkier groups .

- The 99% synthesis yield suggests efficient coupling under standard conditions .

- Dimethylamino Group: The dimethyl variant (C₁₀H₁₄ClN₅) exhibits enhanced solubility in polar solvents due to the tertiary amine. Crystallographic studies reveal intermolecular H-bonding involving the dimethylamino nitrogen .

- Benzyl Group : The benzyl analog (C₁₂H₁₀ClN₅) has a high melting point (239–241°C), indicative of strong crystal packing forces, likely from π-stacking or H-bonding .

Structural Insights from Crystallography

- The 9-isopropyl-N,N-dimethyl derivative (C₁₀H₁₄ClN₅) crystallizes in a monoclinic system, with weak C–H···Cl and N–H···N interactions stabilizing the lattice .

- Sulfonamide derivatives (e.g., compound 8 in ) show planar geometry at the sulfonyl group, with torsional angles influenced by steric hindrance from the 2-chlorophenyl substituent .

Q & A

Q. How can researchers optimize the synthesis of 2-chloro-N-cyclopropyl-9H-purin-6-amine to improve yield and purity?

- Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 300–500 W) is recommended for reducing reaction time and enhancing regioselectivity compared to traditional thermal methods. Use cyclohexane-1,4-diamine as a nucleophilic catalyst under inert conditions (argon/nitrogen atmosphere) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%). Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm structural integrity via H/C NMR .

Q. What spectroscopic techniques are most reliable for characterizing the cyclopropyl and purine moieties in this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃ or DMSO-d₆) resolves cyclopropyl protons as distinct multiplets (δ 0.8–1.2 ppm) and purine NH/amine signals (δ 6.5–8.5 ppm). C NMR confirms cyclopropyl carbons (δ 8–12 ppm) and purine C2/C6 positions (δ 150–160 ppm) .

- IR : Stretch frequencies for N-H (3260–3320 cm⁻¹) and C-Cl (750–800 cm⁻¹) validate functional groups .

- XRD : Single-crystal X-ray diffraction (SHELX-2018/ORTEP-III) resolves steric effects of the cyclopropyl group and π-stacking interactions in the purine ring .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro antimicrobial testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC assays). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and test concentrations from 1–100 µg/mL. Include positive controls (e.g., ciprofloxacin) and negative solvent controls. Confirm bacteriostatic/bactericidal effects via time-kill curves .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles (e.g., high MIC but low cytotoxicity) be resolved methodologically?

- Methodological Answer :

- Mechanistic Studies : Perform competitive binding assays (e.g., fluorescence polarization) to assess affinity for bacterial DNA gyrase vs. human topoisomerases.

- Metabolic Stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

- Triangulation : Cross-validate results with transcriptomic profiling (RNA-seq) of treated bacterial cultures to identify upregulated resistance pathways .

Q. What advanced computational strategies predict the reactivity of the chloro-substituent in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 (B3LYP/6-311+G(d,p)) to compute electrostatic potential maps and Fukui indices, identifying electrophilic centers at C2/C6.

- MD Simulations : Simulate solvation effects (explicit water model) on transition-state energetics for SNAr with amines/thiols .

- SAR Modeling : Build QSAR models (e.g., partial least squares regression) using descriptors like Hammett σ and steric bulk of cyclopropyl .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the purine ring?

- Methodological Answer :

- High-Resolution XRD : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å) to minimize thermal motion artifacts. Refine using SHELXL-2018 with anisotropic displacement parameters for non-H atoms.

- Electron Density Maps : Analyze residual density (Fo-Fc maps) to distinguish between 9H (major) and 7H tautomers. Validate hydrogen-bonding networks (e.g., N-H···O/N interactions) .

Methodological Notes for Data Analysis

- Statistical Validation : For biological assays, apply ANOVA with post-hoc Tukey tests (α = 0.05) and report effect sizes (Cohen’s d). Use R or Python (SciPy) for reproducibility .

- Contradiction Mitigation : Document raw data and preprocessing steps (e.g., baseline correction in NMR) transparently. Employ version-control tools (GitHub) for collaborative troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.